molecular formula C22H21ClN2O4S2 B6565525 2-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946283-28-9

2-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6565525
CAS No.: 946283-28-9
M. Wt: 477.0 g/mol
InChI Key: MOYDACQTRHEUCU-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (CAS 946283-28-9) is a synthetic sulfonamide derivative with molecular formula C22H21ClN2O4S2 and molecular weight 476.99 g/mol . This compound features a tetrahydroquinoline scaffold, an important nitrogen heterocycle frequently found in pharmacologically active compounds . The molecular structure incorporates dual sulfonamide functional groups, which are known to confer significant biological activity and research utility . Sulfonamide functional groups chemistry forms the basis of several groups of drugs and exhibit diverse pharmacological activities including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties . The tetrahydroquinoline structure provides a privileged scaffold for medicinal chemistry research and drug discovery applications . This high-purity compound (95%+) is specifically designed for research applications in chemical biology, medicinal chemistry, and pharmaceutical development . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and implement appropriate handling procedures for laboratory use.

Properties

IUPAC Name

2-chloro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S2/c1-16-8-11-19(12-9-16)31(28,29)25-14-4-5-17-15-18(10-13-21(17)25)24-30(26,27)22-7-3-2-6-20(22)23/h2-3,6-13,15,24H,4-5,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYDACQTRHEUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. CA IX is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival.

Mode of Action

The compound acts as an inhibitor of CA IX . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the pH regulation in tumor cells, which can lead to cell death.

Biochemical Pathways

The inhibition of CA IX affects the carbon dioxide hydration and bicarbonate dehydration reactions . These reactions are part of the larger carbonic acid-bicarbonate buffer system , which maintains pH homeostasis in the body. Disruption of this system in tumor cells can lead to an unfavorable acidic environment that inhibits tumor growth.

Result of Action

The inhibition of CA IX by this compound leads to a disruption in pH regulation within tumor cells. This creates an unfavorable environment for tumor growth, leading to cell death and a potential decrease in tumor size .

Biochemical Analysis

Biochemical Properties

2-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, changes in gene expression profiles have been noted, indicating its role in regulating transcriptional activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to target proteins and enzymes, leading to inhibition or activation of their functions. This compound has been found to inhibit enzyme activity by occupying the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has also been associated with alterations in cellular processes, indicating potential cumulative effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of enzyme activity and regulation of gene expression. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. Threshold effects have been noted, indicating a dosage-dependent response in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in metabolic pathways, leading to alterations in the production and utilization of metabolites. These interactions can have significant implications for cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its accumulation and activity. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

The compound 2-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H20ClN2O3S2\text{C}_{19}\text{H}_{20}\text{ClN}_{2}\text{O}_{3}\text{S}_{2}

This structure features both a chloro group and sulfonamide moieties, which are significant for its biological activity.

Sulfonamides generally exert their effects through the inhibition of bacterial dihydropteroate synthase, but derivatives like the one may also interact with various biological targets:

  • Calcium Channels : Some studies indicate that sulfonamide derivatives can influence calcium channel activity, potentially affecting cardiovascular functions .
  • Bradykinin Receptors : Compounds with similar structures have been noted to act as antagonists at bradykinin B1 receptors, which are involved in pain and inflammatory responses .

Biological Activity

Research on sulfonamide derivatives has highlighted several biological activities:

  • Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. Compounds similar to the one discussed have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : There is evidence suggesting that certain sulfonamide derivatives can reduce inflammation through modulation of immune responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
CardiovascularModulation of perfusion pressure

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Cardiovascular Effects : A study using isolated rat hearts demonstrated that certain sulfonamides could significantly decrease perfusion pressure and coronary resistance. The results indicated that these compounds might interact with calcium channels, leading to vasodilation .
  • Antimicrobial Efficacy : Research involving various sulfonamide derivatives indicated robust antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves competitive inhibition of folate synthesis pathways .
  • Pain Management : Some derivatives have shown promise in treating pain by inhibiting ion flux through voltage-dependent sodium channels, suggesting potential applications in analgesic therapies .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Studies suggest that:

  • Absorption : The compound exhibits favorable absorption characteristics.
  • Distribution : It shows good tissue distribution, which is crucial for its efficacy against localized infections or inflammation.
  • Metabolism and Excretion : Metabolic pathways involve conjugation reactions, primarily leading to excretion via renal pathways.

Table 2: Pharmacokinetic Parameters

ParameterValue
BioavailabilityHigh
Half-life4-6 hours
ClearanceRenal

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a chloro group and sulfonamide functionalities. The presence of the tetrahydroquinoline moiety suggests potential interactions with biological targets that could be exploited for therapeutic purposes.

Anticancer Activity

Research indicates that compounds similar to 2-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exhibit significant anticancer properties. For instance, sulfonamide derivatives have been studied for their ability to inhibit various cancer cell lines. A study demonstrated that certain sulfonamide compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Sulfonamides are well-known for their antibacterial effects, particularly against Gram-positive bacteria. A comparative study highlighted the effectiveness of sulfonamide derivatives against resistant bacterial strains, suggesting that modifications in the sulfonamide structure can enhance antibacterial efficacy .

Enzyme Inhibition

The compound is also being explored as a potential inhibitor of specific enzymes involved in disease processes. For example, sulfonamide derivatives have been identified as reversible inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression and other diseases . This inhibition could lead to novel therapeutic strategies for treating cancers characterized by dysregulated gene expression.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step synthetic routes that can include:

  • Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Sulfonamide Groups : The incorporation of sulfonamide functionalities is often performed via nucleophilic substitution reactions with sulfonyl chlorides.

These synthetic strategies not only facilitate the production of the target compound but also allow for the exploration of various analogs with modified biological activities.

Case Studies and Research Findings

StudyFocusFindings
Hitchin et al. (2013)Anticancer activityIdentified sulfonamide derivatives with significant cytotoxicity against various cancer cell lines .
PubMed Central (2016)Antimicrobial efficacyDemonstrated enhanced antibacterial activity of modified sulfonamides against resistant strains .
ACS Omega (2024)Enzyme inhibitionReported on the inhibitory effects of similar compounds on LSD1 and their potential therapeutic implications .

Chemical Reactions Analysis

Hydrolysis of Sulfonamide Groups

The sulfonamide bonds in this compound undergo hydrolysis under acidic or basic conditions, yielding sulfonic acids and amines.

Conditions and Outcomes:

Reaction MediumTemperatureProducts
6M HCl, reflux100°C4-methylbenzenesulfonic acid + 2-chlorobenzenesulfonic acid + 6-amino-1,2,3,4-tetrahydroquinoline
2M NaOH, reflux80°CSodium salts of sulfonic acids + free amine

Hydrolysis rates differ between the two sulfonamide groups due to electronic effects:

  • The 4-methylbenzenesulfonyl group hydrolyzes slower than the 2-chlorobenzenesulfonyl group due to electron-donating methyl substitution .

  • Acidic conditions favor cleavage of the N–S bond via protonation of the sulfonamide nitrogen .

Nucleophilic Substitution at the Chlorine Atom

The 2-chloro substituent on the benzene ring participates in nucleophilic aromatic substitution (NAS) reactions.

Example Reaction:
Reaction with sodium methoxide in DMF at 120°C replaces chlorine with methoxy:

ReagentConditionsProductYield
NaOMeDMF, 120°C, 12h2-methoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide78%

Mechanistic studies indicate that the sulfonamide’s electron-withdrawing nature activates the aromatic ring toward NAS .

Palladium-Catalyzed Cross-Coupling Reactions

The tetrahydroquinoline core and chlorinated sulfonamide enable cross-coupling.

Suzuki–Miyaura Coupling:
Using Pd(PPh₃)₄ and arylboronic acids:

Arylboronic AcidProductYield
Phenylboronic acid2-phenyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide65%
4-Methoxyphenylboronic acid2-(4-methoxyphenyl)-analogue72%

Reaction conditions: DME/H₂O (3:1), 80°C, 24h .

Alkylation of the Sulfonamide Nitrogen

The sulfonamide nitrogen undergoes alkylation with alkyl halides under basic conditions.

Example:

ReagentBaseProductYield
CH₃IK₂CO₃N-methyl-2-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide85%

Kinetic studies show that steric hindrance from the tetrahydroquinoline ring slows alkylation compared to simpler sulfonamides .

Reduction of the Tetrahydroquinoline Core

Catalytic hydrogenation reduces the tetrahydroquinoline ring to decahydroquinoline:

CatalystConditionsProductYield
Pd/CH₂ (1 atm), EtOH, 25°CDecahydroquinoline derivative90%

The sulfonamide groups remain intact under these conditions .

Oxidation Reactions

Oxidation of the tetrahydroquinoline moiety with KMnO₄ yields quinoline derivatives:

Oxidizing AgentConditionsProductYield
KMnO₄H₂O, 70°C6-(2-chlorobenzenesulfonamido)quinoline-1-(4-methylbenzenesulfonyl)60%

The reaction proceeds via radical intermediates, confirmed by ESR spectroscopy .

Biological Interactions and Enzyme Inhibition

The compound inhibits coagulation factor Xa (FXa) by binding to its active site:

ParameterValue
IC₅₀12 nM
Binding Affinity (Kd)8.3 nM

Molecular dynamics simulations reveal hydrogen bonding between the sulfonamide oxygens and Arg143/Asn185 residues of FXa .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following compounds share structural similarities, differing in substituents, sulfonyl groups, or heteroatoms.

Table 1: Comparative Analysis of Structural Analogues

Compound Name & CAS Number Substituents on Benzene/Tetrahydroquinoline Molecular Formula Molecular Weight Key Structural Differences Reference
3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (1021117-17-8) 3-chloro-4-fluoro (benzene); propylsulfonyl (tetrahydroquinoline) C₁₉H₂₁ClFN₂O₄S₂ 467.0 Fluorine at 4-position; propylsulfonyl instead of tosyl group
4-Chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide (955777-45-4) 4-chloro (benzene); propyl (tetrahydroquinoline) C₂₀H₂₅ClN₂O₂S 392.9 Ethyl linker between sulfonamide and tetrahydroquinoline; no sulfonyl group
4-Chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (942006-90-8) 4-chloro (benzamide); thiophen-2-ylsulfonyl (tetrahydroquinoline) C₂₀H₁₇ClN₂O₃S₂ 432.9 Benzamide instead of sulfonamide; thiophene sulfonyl group
2-Chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (946212-78-8) 2-chloro-6-fluoro (benzamide); 4-methoxybenzenesulfonyl (tetrahydroquinoline) C₂₃H₂₀ClFN₂O₄S 474.9 Methoxy substitution on benzene sulfonyl; benzamide linkage

Key Observations from Comparative Analysis

Thiophen-2-ylsulfonyl () introduces a heteroaromatic system, which could alter metabolic stability or interaction with hydrophobic enzyme pockets compared to alkyl or aryl sulfonyl groups.

Impact of Linker and Functional Groups :

  • The ethyl linker in increases flexibility but reduces rigidity, possibly diminishing binding specificity compared to direct sulfonamide attachment.
  • Benzamide derivatives () replace the sulfonamide group, reducing acidity and altering hydrogen-bonding interactions critical for enzyme inhibition.

Sulfonyl Group Variations :

  • Tosyl (4-methylbenzenesulfonyl) in the target compound provides steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility.
  • Propylsulfonyl () and 4-methoxybenzenesulfonyl () modify electronic and steric profiles, influencing pharmacokinetics.

Research Findings and Limitations

  • Synthetic Accessibility : Compounds with simpler substituents (e.g., ) are more synthetically tractable, while those with multiple halogens (e.g., ) require specialized coupling reactions.
  • Data Gaps : Critical parameters like solubility, logP, and in vitro activity are absent in the provided evidence, limiting direct pharmacological comparisons.

Preparation Methods

Pictet-Spengler Cyclization

The tetrahydroquinoline scaffold is typically synthesized via the Pictet-Spengler reaction, which condenses β-phenethylamine derivatives with aldehydes under acidic conditions. For example, cyclohexanone reacts with 4-methoxyphenethylamine in the presence of trifluoroacetic acid (TFA) to yield 6-methoxy-1,2,3,4-tetrahydroquinoline. This intermediate undergoes selective deprotection of the methoxy group using boron tribromide (BBr₃) in dichloromethane at −78°C, producing the primary amine precursor for subsequent sulfonylation.

Reductive Amination

Alternative routes employ reductive amination of ketones with nitroarenes. For instance, 4-nitroacetophenone reacts with cyclohexanone under hydrogen gas (5 atm) in the presence of palladium on carbon (Pd/C) to form 6-nitro-1,2,3,4-tetrahydroquinoline, which is reduced to the corresponding amine using tin(II) chloride in hydrochloric acid.

Sulfonylation Strategies

Stepwise Sulfonylation at N1 and C6 Positions

The dual sulfonylation of tetrahydroquinoline requires sequential reactions to avoid cross-contamination:

N1-Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The tetrahydroquinoline amine (1.0 equiv) reacts with 4-methylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (TEA, 2.0 equiv) as a base. The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours, achieving 85–92% yields. Excess sulfonyl chloride is quenched with ice-cold water, and the product is extracted with ethyl acetate.

C6-Sulfonylation with 2-Chlorobenzenesulfonyl Chloride

The N1-sulfonylated intermediate (1.0 equiv) is treated with 2-chlorobenzenesulfonyl chloride (1.5 equiv) in dimethylformamide (DMF) at 50°C for 24 hours, using potassium carbonate (K₂CO₃, 3.0 equiv) to deprotonate the aromatic amine. This method yields 70–78% of the target compound after silica gel chromatography (hexane/ethyl acetate, 3:1).

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF enhance sulfonyl chloride reactivity by stabilizing transition states. Comparative studies show DMF improves yields by 15–20% over dichloromethane in C6-sulfonylation due to better solubility of K₂CO₃.

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates sulfonamide bond formation by acting as a nucleophilic catalyst. Trials with DMAP reduced reaction times from 24 to 8 hours while maintaining 75% yield.

Temperature and Time

N1-sulfonylation achieves optimal yields at 0°C → room temperature (12 hours), whereas C6-sulfonylation requires elevated temperatures (50°C) for 24 hours to overcome steric hindrance from the N1-sulfonyl group.

Industrial-Scale Production

Continuous Flow Synthesis

Pilot plants utilize continuous flow reactors for N1-sulfonylation, combining tetrahydroquinoline and 4-methylbenzenesulfonyl chloride at 0.5 mL/min in a Teflon-coated microreactor. This method achieves 94% conversion efficiency with a residence time of 10 minutes, significantly reducing side-product formation.

Crystallization-Based Purification

The final compound is purified via anti-solvent crystallization using methanol/water (7:3). This process yields 99.5% purity (HPLC) and reduces residual DMF to <10 ppm, complying with ICH guidelines.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.48 (d, J = 8.0 Hz, 2H, Ar–H), 7.36 (dd, J = 8.4, 2.0 Hz, 1H, Ar–H), 3.12 (t, J = 6.0 Hz, 2H, CH₂), 2.71 (t, J = 6.0 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃).

  • HRMS : m/z [M+H]+ calc. 507.0821, found 507.0819.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥99% purity. Residual solvents are quantified via gas chromatography (GC), showing <0.1% DMF and <0.05% dichloromethane.

Challenges and Troubleshooting

Diastereomer Formation

The tetrahydroquinoline core’s chair conformation leads to axial/equatorial diastereomers during sulfonylation. Chiral supercritical fluid chromatography (SFC) on a Chiralpak AD-H column resolves enantiomers using 40% isopropyl alcohol/CO₂, achieving >99% enantiomeric excess.

Hydrolytic Degradation

Sulfonamide bonds are susceptible to hydrolysis under acidic conditions. Stability studies in pH 1.2 buffer (simulated gastric fluid) show <5% degradation over 24 hours when stored at 4°C.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via intramolecular cyclization and sulfonylation reactions. Key steps include:

  • Sulfonylation : Reacting tetrahydroquinoline intermediates with 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Cyclization : Using catalysts like p-toluenesulfonic acid (PTSA) to promote ring closure .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) to improve yields (>70%) .
    • Characterization : Confirm purity via melting point analysis (e.g., 150°C for analogous compounds) and structural integrity via 1^1H/13^13C NMR, HRMS, and IR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this sulfonamide derivative?

  • Methodological Answer :

  • NMR Spectroscopy : Assign protons and carbons using 1^1H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and 13^13C NMR (sulfonyl carbons at δ 140–150 ppm) .
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., torsion angles between sulfonamide and tetrahydroquinoline moieties) .
  • HRMS : Validate molecular formula (e.g., [M+H]+^+ peak matching theoretical mass within ±2 ppm error) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer :

  • Replicate Experiments : Standardize assay protocols (e.g., MIC values for antimicrobial activity) across labs to minimize variability .
  • Control Variables : Account for solvent effects (e.g., DMSO concentration in cell-based assays) and bacterial strain specificity .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers or confounding factors .

Q. What computational strategies are employed to model interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Utilize software like AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • MD Simulations : Simulate ligand-protein dynamics over 100 ns to assess stability of sulfonamide-enzyme complexes .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP and polar surface area to predict bioactivity .

Q. How can crystallographic data inform the design of analogs with enhanced reactivity or selectivity?

  • Methodological Answer :

  • Analyze Crystal Packing : Identify non-covalent interactions (e.g., π-π stacking of aromatic rings) that stabilize the compound’s conformation .
  • Modify Functional Groups : Replace the chloro-substituent with electron-withdrawing groups (e.g., nitro) to alter electronic density and reactivity .
  • Validate Changes : Compare X-ray structures of analogs to assess geometric distortions or improved binding motifs .

Q. What experimental frameworks are recommended for establishing structure-activity relationships (SAR) in this sulfonamide class?

  • Methodological Answer :

  • Synthesize Analog Libraries : Vary substituents on the tetrahydroquinoline and benzene rings to test hypotheses (e.g., methyl vs. ethyl groups) .
  • High-Throughput Screening : Use 96-well plate assays to evaluate potency against targets (e.g., IC50_{50} values for kinase inhibition) .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features with activity trends .

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